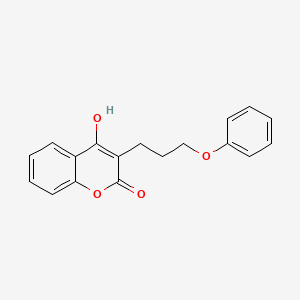
4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD 099560 is a non-peptide inhibitor of HIV-1 protease. HIV-1 protease has been identified as a significant target enzyme in AIDS research.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Properties
Chromones and Antioxidant Activity Chromones, including 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, are known for their potent antioxidant properties. These compounds are naturally present in the human diet and exhibit various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capacity of chromones is attributed to their ability to neutralize active oxygen species and interrupt free radical processes, which can prevent or delay cell impairment leading to diseases. Critical structural components for the radical scavenging activity include the double bond, carbonyl group of the chromone, and specific hydroxyl groups on the chromone nucleus (Yadav et al., 2014).
Anticancer Properties
Baicalein and Hepatocellular Carcinoma Baicalein, a flavonoid compound structurally similar to 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, exhibits anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy. It's been particularly noted for its potential in treating Hepatocellular Carcinoma (HCC), one of the most prevalent malignancies with a high fatality rate. Baicalein's relatively non-toxic nature makes it a candidate for reducing side effects without compromising therapeutic efficacy (Bie et al., 2017).
Search for New Anticancer Drugs Certain compounds structurally related to 4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one, like 3-styrylchromones and 3-styryl-2H-chromenes, have shown high tumor specificity with minimal toxicity to normal oral keratinocytes. These compounds, particularly (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, induce apoptotic cell death in cancer cell lines and are considered promising leads for new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).
Eigenschaften
CAS-Nummer |
155758-74-0 |
|---|---|
Produktname |
4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one |
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3172 |
IUPAC-Name |
4-hydroxy-3-(3-phenoxypropyl)-2H-chromen-2-one |
InChI |
InChI=1S/C18H16O4/c19-17-14-9-4-5-11-16(14)22-18(20)15(17)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11,19H,6,10,12H2 |
InChI-Schlüssel |
HGHYHEXRSFIVOQ-UHFFFAOYSA-N |
SMILES |
O=C1C(CCCOC2=CC=CC=C2)=C(O)C3=CC=CC=C3O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD-099560; PD099560; PD 099560 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




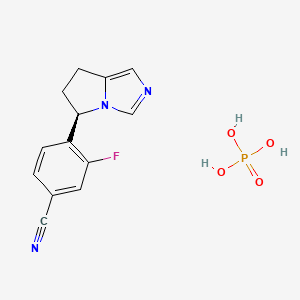
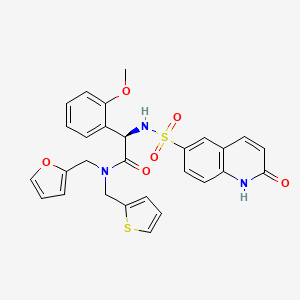
![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)
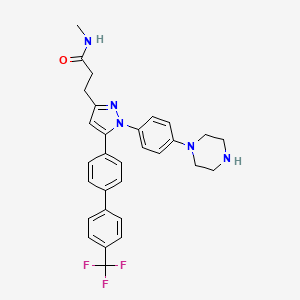
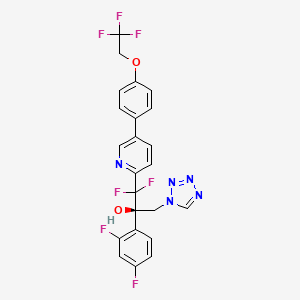
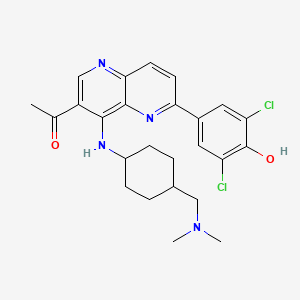
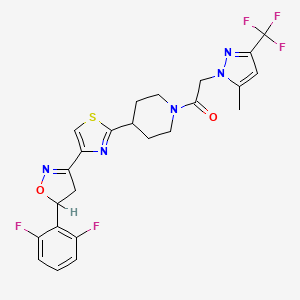
![(3E)-3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B609798.png)